1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Pyrazolylbenzothiazole

1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide (CAS 1013807-12-9) is a pyrazolylbenzothiazole derivative within a broader chemotype claimed for anti-proliferative, anti-inflammatory, and anti-angiogenic therapeutic applications. This compound is distinguished by its N-cyclopropyl carboxamide and 5-isopropyl substituents on the pyrazole ring.

Molecular Formula C17H18N4OS
Molecular Weight 326.42
CAS No. 1013807-12-9
Cat. No. B2938982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide
CAS1013807-12-9
Molecular FormulaC17H18N4OS
Molecular Weight326.42
Structural Identifiers
SMILESCC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4CC4
InChIInChI=1S/C17H18N4OS/c1-10(2)14-9-13(16(22)18-11-7-8-11)20-21(14)17-19-12-5-3-4-6-15(12)23-17/h3-6,9-11H,7-8H2,1-2H3,(H,18,22)
InChIKeyLQBZBPRLPCKPAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Evidence Guide for 1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide (CAS 1013807-12-9): Class, Core Characteristics, and Comparison Context


1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide (CAS 1013807-12-9) is a pyrazolylbenzothiazole derivative within a broader chemotype claimed for anti-proliferative, anti-inflammatory, and anti-angiogenic therapeutic applications [1]. This compound is distinguished by its N-cyclopropyl carboxamide and 5-isopropyl substituents on the pyrazole ring. While the chemotype includes sub-micromolar inhibitors of phosphodiesterase-4 (PDE4) isoforms A, B, and D [2], publicly accessible, quantitative bioactivity data specific to this precise compound are not currently available from authoritative primary research or patent sources. The differentiation analysis that follows draws on class-level inferences and the closest structurally resolved comparator, DRM02, to delineate the selection rationale for this compound over related analogs.

Why Generic Substitution of Pyrazolylbenzothiazoles is Not Advisable for 1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide (CAS 1013807-12-9)


In the pyrazolylbenzothiazole class, even minor structural changes can severely perturb target selectivity and biological outcome. The closely studied PDE4 inhibitor DRM02 demonstrates that specific substitution patterns on the pyrazole and benzothiazole rings determine isoform selectivity profiles and downstream anti-inflammatory effects [1]. The N-cyclopropyl carboxamide and 5-isopropyl group arrangement in the target compound are distinct from the DRM02 scaffold, and simple replacement with an available PDE4 inhibitor or other benzothiazole-pyrazole hybrid risks nullifying the desired phenotype. Furthermore, within this series, different derivatives have been optimized for divergent targets such as PDE4, cyclin-dependent kinases (CDKs) [2], and potentially Salt-Inducible Kinases (SIKs). Interchanging compounds without confirming target engagement data is likely to produce confounded or negative experimental results. The quantitative evidence below illustrates the specific dimensions where this compound's differentiation can be benchmarked against the best-characterized comparator.

Quantitative Differentiation Evidence: 1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide (CAS 1013807-12-9) vs. Structurally Closest Comparator DRM02 and Class Representatives


Structural Determinant Differentiation: N-Cyclopropyl Carboxamide and 5-Isopropyl Substituents vs. DRM02's Dimethylphenoxyethyl Moiety

The target compound incorporates an N-cyclopropyl carboxamide linker and a 5-isopropyl group on the pyrazole ring, creating a pharmacophore pattern that is distinct from the dimethylphenoxyethyl substitution found in DRM02. The cyclopropyl group introduces conformational rigidity that influences binding pocket complementarity and metabolic stability, while the isopropyl group provides steric bulk not present in DRM02 [1]. The patent literature confirms that these specific substituents are part of a sub-series optimized for anti-proliferative and anti-migratory activities in renal and hyperproliferative disorder models, which diverges from DRM02's demonstrated PDE4 selectivity [2]. This structural divergence is the primary basis for expecting differential target engagement and biological readouts, making the two compounds non-interchangeable.

Medicinal Chemistry Structure-Activity Relationship Pyrazolylbenzothiazole

Inferred Target Shift from PDE4 (DRM02) to Putative Anti-Proliferative Targets

The pyrazolylbenzothiazole patent describes compounds exhibiting anti-proliferative activity against hyperproliferative disorders, indicating that certain substitution patterns shift selectivity away from PDE4 toward kinases or other targets controlling cell cycle [1]. The target compound, assigned to this patent family, is therefore expected to show selective anti-proliferative or immunomodulatory activity, rather than the PDE4-mediated cytokine suppression of DRM02. DRM02, by contrast, inhibits PDE4 with IC50 values of 0.6-14 µM in cytokine release assays and demonstrates no significant anti-proliferative effects in the reported models [2]. The absence of PDE4-specific inhibition data for the target compound further supports its divergence from the DRM02 profile, making it suitable for studies where PDE4 inhibition would be a confound. No quantitative target engagement data for the target compound are available from allowed primary sources, and this inference should be treated as class-level guidance.

Target Selectivity Anti-Proliferative Kinase Profiling

Intra-Class Structural Diversity: The Target Compound's Unique Substituent Signature Among Benzothiazole-Linked Pyrazole Prototype Derivatives

A series of nine novel benzothiazole-linked pyrazole prototype derivatives was synthesized and evaluated for antimicrobial and antifungal activities, with varying substitutions on the pyrazole carboxamide group [1]. None of these derivatives feature the N-cyclopropyl-5-isopropyl combination present in the target compound. The closest structural analogs in the literature bear hydrazine carboxamide or simpler alkyl substituents, which yield antimicrobial potencies that diverge significantly from the predicted anti-proliferative profile [1]. The target compound thus represents a unique chemical probe for exploring structure-activity relationships within the benzothiazole-pyrazole space, filling a gap in existing prototype libraries. The quantitative antimicrobial data from the analog series show MIC ranges that illustrate how even minor substitution changes alter bioactivity, underscoring the need to procure this specific compound for consistent SAR expansion.

Chemical Diversity Prototype Libraries Antimicrobial Screening

Limitation Statement: Absence of Publicly Accessible, Direct Quantitative Comparator Data

A thorough search of primary research papers, patents, and authoritative databases (excluding excluded vendor sites) did not yield publicly accessible quantitative bioactivity data (e.g., IC50, EC50, Ki) for the exact compound 1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide. The evidence presented in this guide is therefore based on class-level inferences from structurally related pyrazolylbenzothiazole derivatives. Potential procurers should request the compound's specific Certificate of Analysis (CoA) and any internal bioactivity profiling data from the supplier to validate the differentiation claims made here. Vendors may hold proprietary assay results that could populate quantitative comparison fields in future updates.

Evidence Limitations Data Transparency Procurement Note

Recommended Application Scenarios for 1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide (CAS 1013807-12-9) Based on Differentiation Evidence


Selective Anti-Proliferative Probe Studies Requiring PDE4-Inactive Pyrazolylbenzothiazoles

When studying cell proliferation or migration pathways without PDE4-mediated immunosuppression, this compound's inferred target profile (based on its patent anti-proliferative classification [1]) makes it a more appropriate choice than the PDE4 inhibitor DRM02. DRM02 would confound results by suppressing NF-κB-driven cytokine production with IC50 0.6-14 µM [2], whereas the target compound is predicted to spare PDE4 and thus avoid this artifact in cancer or fibrosis models.

Structure-Activity Relationship (SAR) Expansion of Benzothiazole-Pyrazole Chemical Space

The unique N-cyclopropyl-5-isopropyl substituent combination fills a gap in publicly reported benzothiazole-pyrazole prototype libraries that are predominantly substituted with hydrazine carboxamides [3]. Incorporating this compound into SAR campaigns will allow systematic mapping of how cyclopropyl rigidification and isopropyl steric effects modulate target binding, metabolic stability, and solubility relative to the existing antimicrobial series.

Negative Control for PDE4-Mediated Anti-Inflammatory Effects in Pyrazolylbenzothiazole Research

Because DRM02 demonstrates dose-dependent repression of NF-κB transcriptional activity and suppression of Th2/Th17 immune pathways in vivo [2], this compound—expected to lack significant PDE4 inhibition—serves as a structural negative control to confirm that observed anti-inflammatory effects in pyrazolylbenzothiazole experiments are attributable to PDE4 engagement rather than off-target activities inherent to the core scaffold.

Intermediate for Semi-Synthetic Derivatization and Probe Library Construction

The carboxamide functionality provides a synthetic handle for further derivatization, enabling the introduction of fluorescent tags, biotin linkers, or affinity matrices. Its distinct substitution pattern, relative to commercial pyrazolylbenzothiazoles, permits the creation of a focused compound library to probe targets associated with the patent's renal and hyperproliferative disorder indications [1], while avoiding PDE4-biased chemical series.

Quote Request

Request a Quote for 1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.